2-[2-[2-Hydroxy-3,5-bis(2-methylpropyl)phenyl]sulfanylethylsulfanyl]-4,6-bis(2-methylpropyl)phenol
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Overview
Description
2-[2-[2-Hydroxy-3,5-bis(2-methylpropyl)phenyl]sulfanylethylsulfanyl]-4,6-bis(2-methylpropyl)phenol is an organic compound with a complex structure It features multiple isopropyl groups and sulfur atoms, making it a unique molecule in the field of organic chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-[2-Hydroxy-3,5-bis(2-methylpropyl)phenyl]sulfanylethylsulfanyl]-4,6-bis(2-methylpropyl)phenol typically involves multi-step organic reactions. The process begins with the preparation of the phenolic intermediates, followed by the introduction of sulfur-containing groups through thiol-ene reactions or similar methodologies. The reaction conditions often require the use of catalysts, controlled temperatures, and inert atmospheres to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, automated systems for precise control of reaction parameters, and advanced purification techniques to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
2-[2-[2-Hydroxy-3,5-bis(2-methylpropyl)phenyl]sulfanylethylsulfanyl]-4,6-bis(2-methylpropyl)phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert sulfoxides back to sulfides.
Substitution: The phenolic hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted phenolic derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-[2-[2-Hydroxy-3,5-bis(2-methylpropyl)phenyl]sulfanylethylsulfanyl]-4,6-bis(2-methylpropyl)phenol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-[2-[2-Hydroxy-3,5-bis(2-methylpropyl)phenyl]sulfanylethylsulfanyl]-4,6-bis(2-methylpropyl)phenol involves its interaction with molecular targets such as enzymes and receptors. The compound’s phenolic and sulfur-containing groups allow it to form hydrogen bonds and interact with active sites, potentially inhibiting or modulating the activity of specific enzymes. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-4′-(2-hydroxyethoxy)-2-methylpropiophenone: A compound with similar phenolic and hydroxyethoxy groups.
2-[4-(2-Hydroxy-2-methylpropyl)-phenyl]propanoic Acid: Known for its pharmaceutical applications.
1-Hydroxyibuprofen: A derivative of ibuprofen with similar structural features.
Uniqueness
2-[2-[2-Hydroxy-3,5-bis(2-methylpropyl)phenyl]sulfanylethylsulfanyl]-4,6-bis(2-methylpropyl)phenol stands out due to its multiple isopropyl groups and sulfur atoms, which confer unique chemical properties and potential applications. Its ability to undergo various chemical reactions and interact with biological targets makes it a versatile compound in research and industry.
Properties
CAS No. |
827308-17-8 |
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Molecular Formula |
C30H46O2S2 |
Molecular Weight |
502.8 g/mol |
IUPAC Name |
2-[2-[2-hydroxy-3,5-bis(2-methylpropyl)phenyl]sulfanylethylsulfanyl]-4,6-bis(2-methylpropyl)phenol |
InChI |
InChI=1S/C30H46O2S2/c1-19(2)11-23-15-25(13-21(5)6)29(31)27(17-23)33-9-10-34-28-18-24(12-20(3)4)16-26(30(28)32)14-22(7)8/h15-22,31-32H,9-14H2,1-8H3 |
InChI Key |
FFJSZEMHVJBMPK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1=CC(=C(C(=C1)SCCSC2=CC(=CC(=C2O)CC(C)C)CC(C)C)O)CC(C)C |
Origin of Product |
United States |
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